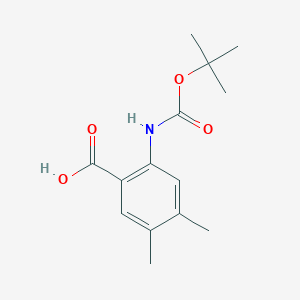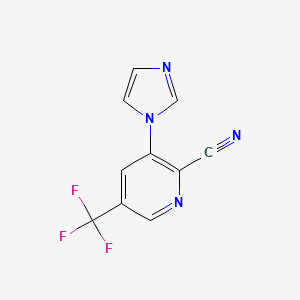![molecular formula C14H16O2 B1459458 2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde CAS No. 1350761-57-7](/img/structure/B1459458.png)
2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde
Vue d'ensemble
Description
The compound is a complex organic molecule with a spirocyclic structure. Spirocyclic compounds are characterized by two or more rings connected at a single atom . The name suggests it contains a chroman ring (a benzopyran derivative) and a cyclopropane ring, connected at a single carbon atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a spirocyclic structure, which is a bicyclic compound where the two rings share only one atom . The structure likely includes a chroman ring and a cyclopropane ring.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, spirocyclic compounds can undergo a variety of reactions. For instance, they can participate in [2+2+2] cycloaddition reactions and sigmatropic rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Domino Cloke-Wilson Rearrangement-Hydration-Dimerization
A study by Dey, Rajput, and Banerjee (2020) demonstrated the transformation of cyclopropane carbaldehydes into oxybis(2-aryltetrahydrofuran) derivatives. This process involved a domino Cloke-Wilson rearrangement-hydration-dimerization sequence and used commercially inexpensive p-toluene sulfonic acid as a Bronsted acid catalyst. This transformation highlights the versatility of cyclopropane carbaldehydes in synthesizing complex organic compounds (Dey, Rajput, & Banerjee, 2020).
Synthesis of Thiadiazoles and Selenadiazoles
Joshi, Karale, and Gill (2006) synthesized a series of thiadiazoles and selenadiazoles from semicarbazones of chroman-4-one precursors. This research exemplifies the utility of derivatives of 2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde in creating heterocyclic compounds with potential applications in medicinal chemistry (Joshi, Karale, & Gill, 2006).
Synthesis of Chroman-4-ones
In 2002, Sosnovskikh and Usachev reported the synthesis of 2-methyl-2-trifluoromethylchroman-4-ones. This synthesis is significant as it produces fluorinated analogues of natural lactarochromal, which are important in various chemical syntheses (Sosnovskikh & Usachev, 2002).
Stereoselective Synthesis of Dioxo-Spiro-Octadiones
Cao et al. (2000) demonstrated an efficient and highly stereoselective synthesis of CIS-1-Acetyl-2-Aryl-6,6-Dimethyl-5,7-Dioxo-Spiro-[2,5]-4,8-Octadiones. This research underscores the importance of cyclopropane derivatives in stereoselective organic syntheses, particularly in creating spiro compounds with potential medicinal applications (Cao, Ding, Chen, & Gao, 2000).
Synthesis of Chromane-Type N,O-Acetals
In 2020, Osyanin et al. developed a catalyst-free strategy for synthesizing 2-aminochromanes. This process highlights the use of chroman-4-one derivatives in synthesizing chromanes, which are significant in pharmaceutical and material sciences (Osyanin, Osipov, Melnikova, Korzhenko, Semenova, & Klimochkin, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-13(2)9-14(5-6-14)11-7-10(8-15)3-4-12(11)16-13/h3-4,7-8H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFPMNRWVRZLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC2)C3=C(O1)C=CC(=C3)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133567 | |
| Record name | 2,3-Dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde | |
CAS RN |
1350761-57-7 | |
| Record name | 2,3-Dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

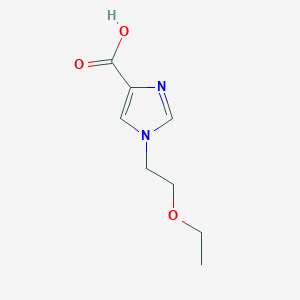



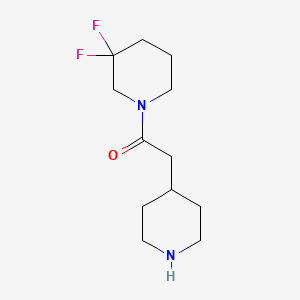

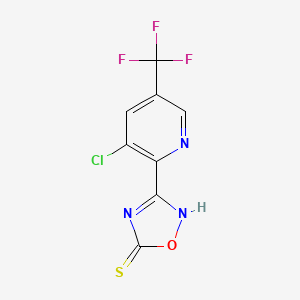
![2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride](/img/structure/B1459388.png)



